3,5-Dichlorophenylhydrazine hydrochloride, the most common form, finds use as a building block in the synthesis of various organic compounds. One reported application is the preparation of [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ6-[1,2,3,5]thiatriazol-4-yl]dimethylamine []. This compound belongs to a class of heterocyclic molecules with potential applications in medicinal chemistry [].
3,5-Dichlorophenylhydrazine is an organic compound with the molecular formula C6H6Cl2N2. It is characterized by a phenylhydrazine structure where two chlorine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound appears as a white to light yellow crystalline solid and is soluble in polar solvents such as water and alcohol. It is primarily known for its role in organic synthesis and as a precursor in various
3,5-DCP is likely to exhibit similar hazards as other aromatic hydrazines. These can include:
The biological activity of 3,5-Dichlorophenylhydrazine has been studied primarily in relation to its toxicity and potential pharmacological effects. It exhibits:
The synthesis of 3,5-Dichlorophenylhydrazine typically involves several steps:
3,5-Dichlorophenylhydrazine serves various applications across different fields:
Interaction studies involving 3,5-Dichlorophenylhydrazine focus on its reactivity with other chemical species:
Several compounds share structural similarities with 3,5-Dichlorophenylhydrazine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chlorophenylhydrazine | Single chlorine substitution | Less toxic compared to 3,5-Dichlorophenylhydrazine |
| 2,4-Dichlorophenylhydrazine | Two chlorine substitutions | Exhibits different reactivity patterns |
| Phenylhydrazine | No chlorine substitutions | Lacks the enhanced reactivity seen in chlorinated derivatives |
3,5-Dichlorophenylhydrazine stands out due to its dual chlorine substitutions that enhance its reactivity compared to similar compounds, making it particularly useful in synthetic applications.
3,5-Dichlorophenylhydrazine is an aromatic hydrazine derivative characterized by a phenyl ring bearing two chlorine substituents at the 3- and 5-positions relative to the hydrazine functional group [1] [2]. The compound exists primarily as its hydrochloride salt form (molecular formula C₆H₇Cl₃N₂) for enhanced stability and handling properties [2] [3]. The free base form has the molecular formula C₆H₆Cl₂N₂ with a molecular weight of 177.03 g/mol [4] [5].
Crystallographic analysis of related dichlorophenylhydrazine derivatives provides detailed structural parameters for this class of compounds [6] [7]. The nitrogen-nitrogen bond length in the hydrazine moiety typically ranges from 1.354 to 1.371 Å, which is shorter than a standard nitrogen-nitrogen single bond [6] [7]. This shortened bond distance indicates partial double-bond character due to electronic delocalization within the hydrazine group [6].
The carbon-nitrogen bond connecting the phenyl ring to the hydrazine group exhibits lengths between 1.383 and 1.388 Å, demonstrating partial double-bond character between the nitrogen atom and the aromatic carbon [6] [7]. Carbon-chlorine bond lengths in the dichlorophenyl system range from 1.728 to 1.735 Å, consistent with typical aromatic carbon-halogen bonds [6] [7].
| Bond Type | Length Range (Å) | Characteristic |
|---|---|---|
| N-N bond | 1.354-1.371 | Shortened due to delocalization |
| C-N bond | 1.383-1.388 | Partial double-bond character |
| C-Cl bond | 1.728-1.735 | Standard aromatic C-Cl bond |
Bond angles within the molecular framework show the nitrogen-nitrogen-carbon angle ranging from 116.2° to 119.8°, while carbon-nitrogen-nitrogen angles span 119.4° to 121.4° [6] [7]. The chlorine-carbon-carbon angles in the aromatic ring measure between 119.25° and 120.27°, indicating minimal distortion from ideal aromatic geometry [6] [7].
The electronic structure of 3,5-dichlorophenylhydrazine is significantly influenced by the electron-withdrawing nature of the chlorine substituents [8] [9]. The chlorine atoms at the 3- and 5-positions create an electron-deficient aromatic system that affects the nucleophilic character of the attached hydrazine group [8] [9]. Computational studies on similar dichlorophenyl systems indicate that chlorine substituents induce anodic shifts in reduction potentials, demonstrating their electron-withdrawing capabilities [8].
The hydrazine nitrogen atoms possess lone pairs that participate in resonance interactions with the aromatic π-system [9]. The inner nitrogen atom (directly bonded to the phenyl ring) acts as the primary electron-donating center, while the terminal amino nitrogen retains nucleophilic character [9]. This electronic arrangement creates a formal charge separation that influences both reactivity and stability [9].
Natural bond orbital analysis reveals that the electron-withdrawing chlorine substituents stabilize certain conformations through hyperconjugative interactions [9]. The resonance effect of the hydrazine group competes with the inductive effects of the chlorine atoms, resulting in a balanced electronic distribution that affects both chemical reactivity and physical properties [9].
Conformational studies of hydrazine derivatives demonstrate that the nitrogen-nitrogen bond typically adopts a gauche conformation for optimal stability [10] [11]. In 3,5-dichlorophenylhydrazine, the phenyl ring and hydrazine group maintain a nearly planar arrangement to maximize π-conjugation [6] [7]. Torsional angles measured in related structures show minimal deviation from planarity, with values typically around 179° [6] [7].
The two chlorine substituents at the 3- and 5-positions create a symmetric electronic environment that stabilizes the planar conformation [6] [7]. This planarity facilitates optimal overlap between the nitrogen lone pairs and the aromatic π-system, enhancing electronic delocalization [6] [7]. The symmetric substitution pattern minimizes steric interactions while maximizing electronic stabilization [9].
Computational analysis indicates that rotation around the carbon-nitrogen bond connecting the hydrazine to the phenyl ring involves significant energy barriers due to the partial double-bond character [9] [12]. This restricted rotation contributes to the conformational stability of the molecule and influences its chemical behavior [12].
The free base form of 3,5-dichlorophenylhydrazine exhibits a melting point range of 111-114°C [4] [5]. The hydrochloride salt demonstrates significantly higher thermal stability with a melting point of 201-210°C, accompanied by decomposition [13] [14]. This elevated melting point reflects the ionic nature of the salt form and stronger intermolecular interactions [2] [3].
| Compound Form | Melting Point (°C) | Thermal Behavior |
|---|---|---|
| Free Base | 111-114 | Clean melting |
| Hydrochloride Salt | 201-210 | Melting with decomposition |
Thermal analysis reveals that decomposition begins near the melting point of the hydrochloride salt, indicating limited thermal stability at elevated temperatures [13] [14]. The boiling point of the free base is reported as 286°C at standard atmospheric pressure [4] [5]. Differential scanning calorimetry studies would provide additional insights into thermal transitions and decomposition pathways [14].
The thermal decomposition mechanism likely involves cleavage of the nitrogen-nitrogen bond, consistent with general hydrazine derivative behavior [15]. The presence of chlorine substituents may influence decomposition pathways through electronic effects on the aromatic system [15].
3,5-Dichlorophenylhydrazine hydrochloride demonstrates excellent solubility in water due to its ionic character [3] [16]. The salt form readily dissolves in polar protic solvents, facilitating its use in aqueous reaction media [3] [16]. This water solubility represents a significant advantage for synthetic applications requiring aqueous workup procedures [3].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Soluble | Hydrochloride salt readily dissolves |
| Methanol | Good | Suitable for synthesis applications |
| Ethanol | Good | Compatible with organic synthesis |
| Dimethyl sulfoxide | Good | High stability in this solvent |
The free base form exhibits variable solubility depending on solvent polarity [17]. Alcoholic solvents such as methanol and ethanol provide good dissolution characteristics for both forms [18] [19]. Dimethyl sulfoxide offers excellent solubility with enhanced stability compared to other organic solvents [20].
Solubility in nonpolar organic solvents is limited for both forms due to the polar nature of the hydrazine functional group [17]. The chlorine substituents contribute to the overall polarity of the molecule, influencing solvent compatibility [17]. Selection of appropriate solvents is crucial for synthetic applications and purification procedures [18].
The free base form of 3,5-dichlorophenylhydrazine possesses a density of 1.475 g/cm³ at room temperature [4] [5]. This relatively high density reflects the presence of chlorine atoms and the compact aromatic structure [4] [5]. The compound exists as a solid at standard temperature and pressure conditions [16].
The hydrochloride salt appears as a white to light yellow crystalline powder with characteristic morphology [2] [3] [16]. The crystal structure exhibits typical ionic packing arrangements that contribute to its stability and handling properties [2]. The powder form facilitates accurate weighing and incorporation into reaction mixtures [16].
Physical state considerations include hygroscopic tendencies of the hydrochloride salt, requiring appropriate storage conditions to maintain quality [16]. The crystalline nature of both forms provides structural integrity and defines their macroscopic properties [2] [16].
3,5-Dichlorophenylhydrazine exhibits basic character through its hydrazine functional group, with a predicted pKa value of approximately 4±0.10 [4] [5]. This relatively low pKa indicates weak basicity compared to unsubstituted hydrazines, reflecting the electron-withdrawing influence of the dichlorophenyl substituent [4] [5]. The protonation occurs preferentially at the terminal amino nitrogen of the hydrazine group [21].
The acid-base equilibrium is significantly affected by the electronic properties of the chlorine substituents [8] [9]. The electron-withdrawing nature of chlorine atoms decreases the electron density on the hydrazine nitrogens, reducing their basicity [8] [9]. This electronic effect is transmitted through both inductive and resonance mechanisms [9].
Formation of the hydrochloride salt represents the protonated form of the compound, demonstrating its ability to accept protons under acidic conditions [2] [3]. The salt formation is thermodynamically favorable and provides enhanced stability for storage and handling [2] [3]. Deprotonation can be achieved using appropriate bases to regenerate the free base form [21].
The hydrazine moiety in 3,5-dichlorophenylhydrazine retains nucleophilic character despite the electron-withdrawing effects of the chlorine substituents [22] . The terminal amino nitrogen serves as the primary nucleophilic center, participating in various chemical transformations [22] . This nucleophilicity enables condensation reactions with carbonyl compounds to form hydrazones [22] .
The nucleophilic reactivity is modulated by the electronic effects of the dichlorophenyl system [22] . While the electron-withdrawing chlorine atoms reduce overall nucleophilicity compared to unsubstituted phenylhydrazine, sufficient reactivity remains for synthetic applications [22] [8]. The balance between electronic deactivation and retained nucleophilicity makes this compound useful in selective reactions [22].
Mechanistic studies indicate that nucleophilic attack occurs through lone pair donation from the terminal nitrogen [22] . The reaction kinetics are influenced by both steric and electronic factors associated with the dichlorophenyl substituent [22] . Understanding these factors is essential for optimizing reaction conditions in synthetic applications [22].
The chlorine atoms at the 3- and 5-positions exert significant electronic effects on the molecular properties of 3,5-dichlorophenylhydrazine [8] [9] [24]. These electron-withdrawing substituents create an electron-deficient aromatic system that influences both ground-state structure and chemical reactivity [8] [9]. The symmetric positioning of chlorine atoms provides balanced electronic effects across the aromatic ring [24].
Inductive effects of chlorine atoms withdraw electron density through σ-bonds, reducing the nucleophilicity of the attached hydrazine group [8] [9]. Resonance effects involve participation of chlorine lone pairs in the aromatic π-system, creating additional electronic delocalization pathways [9]. These combined effects result in anodic shifts in electrochemical potentials compared to unsubstituted analogs [8].
The electron-withdrawing nature of chlorine substituents stabilizes the aromatic system and influences conformational preferences [9] [24]. Meta-substitution patterns, as present in the 3,5-dichlorophenyl system, create specific electronic distributions that affect both chemical behavior and physical properties [24]. These electronic effects are crucial for understanding reactivity patterns and designing synthetic strategies [9].
3,5-Dichlorophenylhydrazine demonstrates limited thermal stability, with decomposition occurring near its melting point [13] [14]. The hydrochloride salt begins decomposition at temperatures around 208-210°C, indicating thermal lability at elevated temperatures [13] [14]. This thermal instability is characteristic of hydrazine derivatives and requires careful temperature control during synthetic procedures [15].
Decomposition mechanisms likely involve nitrogen-nitrogen bond cleavage as the primary pathway [15]. The presence of chlorine substituents may influence decomposition kinetics through electronic effects on the aromatic system [15]. Thermal decomposition products have not been extensively characterized for this specific compound [15].
Storage recommendations specify room temperature conditions with preference for temperatures below 15°C to maintain long-term stability [16]. Avoiding elevated temperatures during handling and processing is essential to prevent premature decomposition [16]. The thermal sensitivity necessitates careful consideration of reaction conditions in synthetic applications [13].
Photochemical stability of 3,5-dichlorophenylhydrazine requires protection from light exposure during storage and handling [16]. The hydrazine functional group is generally sensitive to photodegradation, leading to potential formation of oxidation products [20]. Light-induced decomposition may proceed through radical mechanisms involving the nitrogen-nitrogen bond [20].
The aromatic chlorine substituents may influence photostability through their electronic effects on the chromophore system [20]. Extended conjugation between the hydrazine group and aromatic ring creates potential photochemical reactivity under ultraviolet irradiation [20]. Storage in amber containers or under reduced lighting conditions helps maintain compound integrity [16].
Comparative studies with other hydrazine derivatives suggest that photodegradation rates vary significantly with solvent environment [20]. Organic solvents may provide enhanced photostability compared to aqueous solutions [20]. The specific photochemical behavior of 3,5-dichlorophenylhydrazine requires further investigation to establish detailed stability parameters [20].
Hydrolytic stability of 3,5-dichlorophenylhydrazine is limited due to the inherent reactivity of the hydrazine functional group in aqueous environments [21]. The nitrogen-nitrogen bond is susceptible to hydrolytic cleavage under acidic or basic conditions [21]. The rate of hydrolysis is influenced by pH, temperature, and ionic strength of the aqueous medium [21].
Studies on related hydrazine derivatives indicate that hydrolytic stability decreases with increasing acidity [21]. The protonated form (hydrochloride salt) may exhibit different hydrolytic behavior compared to the free base [21]. Understanding hydrolytic pathways is important for aqueous synthetic applications and storage considerations [21].
The proton nuclear magnetic resonance spectroscopy of 3,5-dichlorophenylhydrazine provides detailed structural information through characteristic chemical shift patterns and coupling relationships. Analysis of spectral data collected in deuterated dimethyl sulfoxide reveals distinct resonance patterns for the aromatic and hydrazine proton environments [1] [2].
The aromatic region displays three distinct proton signals corresponding to the symmetrically substituted benzene ring. The meta protons positioned ortho to the hydrazine substituent appear as doublets at chemical shifts between 6.60-6.62 parts per million, exhibiting characteristic meta coupling with coupling constants of 2.0-2.5 Hertz [2]. The para proton, located at the 4-position of the benzene ring, manifests as a triplet in the range of 6.85-7.20 parts per million due to equivalent coupling with both meta protons [1] [2].
The hydrazine functional group protons present as broad signals spanning a wide chemical shift range from 4.3 to 10.6 parts per million in deuterated dimethyl sulfoxide. This broad appearance results from rapid exchange processes and hydrogen bonding interactions with the solvent [2] [3]. The nitrogen-hydrogen proton of the hydrazine group typically integrates for one proton, while the terminal amino group protons integrate for two protons [2].
In deuterated chloroform, the aromatic protons exhibit similar chemical shift patterns but with slightly different chemical shift values, appearing between 6.5-7.5 parts per million [4]. The hydrazine protons remain broad and exchangeable, often appearing as broad singlets without well-defined coupling patterns due to quadrupolar relaxation effects and chemical exchange processes [4].
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) |
|---|---|---|---|---|
| Aromatic H-2 (meta to NH-NH₂) | 6.60-6.62 | Doublet | 1H | J = 2.0-2.5 |
| Aromatic H-4 (para to NH-NH₂) | 6.85-7.20 | Triplet | 1H | J = 2.0-2.5 |
| Aromatic H-6 (meta to NH-NH₂) | 6.60-6.62 | Doublet | 1H | J = 2.0-2.5 |
| NH (hydrazine) | 4.3-10.6 (broad) | Broad singlet | 1H | - |
| NH₂ (hydrazine) | 4.3-10.6 (broad) | Broad singlet | 2H | - |
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of 3,5-dichlorophenylhydrazine. The aromatic carbon atoms display characteristic chemical shifts in the range of 111-149 parts per million, with distinct patterns reflecting the electronic environment created by the chlorine substituents and hydrazine group [5] [6].
The carbon atom directly attached to the hydrazine nitrogen (carbon-1) appears at the most downfield position, typically observed between 147-149 parts per million [6] [7]. This significant downfield shift results from the electron-donating character of the nitrogen atom and reduced electron density at this carbon center [7].
The chlorine-bearing carbon atoms (carbon-3 and carbon-5) exhibit chemical shifts in the range of 133-135 parts per million [5] [8]. These quaternary aromatic carbons show characteristic downfield shifts due to the electron-withdrawing inductive effect of the chlorine substituents [8]. The chemical shift values align with established patterns for chlorine-substituted aromatic compounds [6] [9].
The carbon atoms meta to the hydrazine substituent (carbon-2 and carbon-6) resonate between 111-113 parts per million, representing the most upfield aromatic carbons in the spectrum [10]. The para carbon (carbon-4) appears at intermediate chemical shifts of 130-132 parts per million, positioned between the electron-rich meta positions and the electron-deficient chlorinated positions [6] [7].
| Carbon Environment | Chemical Shift (δ ppm) | Carbon Type |
|---|---|---|
| C-1 (ipso to NH-NH₂) | 147-149 | Quaternary aromatic (C-N) |
| C-2 (meta to NH-NH₂) | 111-113 | Tertiary aromatic (C-H) |
| C-3 (ortho to NH-NH₂) | 133-135 | Quaternary aromatic (C-Cl) |
| C-4 (para to NH-NH₂) | 130-132 | Tertiary aromatic (C-H) |
| C-5 (ortho to NH-NH₂) | 133-135 | Quaternary aromatic (C-Cl) |
| C-6 (meta to NH-NH₂) | 111-113 | Tertiary aromatic (C-H) |
Mass spectrometric analysis of 3,5-dichlorophenylhydrazine reveals characteristic fragmentation patterns that provide structural identification and confirmation. The molecular ion peak appears at mass-to-charge ratio 176 for the free base form, displaying the characteristic chlorine isotope pattern with peaks at 176, 178, and 180 corresponding to the presence of two chlorine atoms [3] [11].
The base peak in the mass spectrum corresponds to the molecular ion at mass-to-charge ratio 176, with relative intensities following the expected isotope pattern of 100:65:11 for compounds containing two chlorine atoms [3] [12]. This isotope pattern serves as a diagnostic feature for confirming the presence of two chlorine substituents in the molecular structure [3].
Primary fragmentation pathways involve alpha-cleavage at the nitrogen-nitrogen bond, resulting in loss of the amino group (NH₂) to produce fragment ions at mass-to-charge ratios 161, 163, and 165 [3]. These fragments retain the chlorine isotope pattern and represent approximately 30%, 20%, and 3% relative intensity respectively [3].
Loss of chlorine radicals generates significant fragment ions at mass-to-charge ratios 141, 143, and 145, representing sequential elimination of chlorine substituents [3] [11]. The dichlorophenyl cation fragments appear at mass-to-charge ratios 124 and 126, providing evidence for the aromatic ring system with retained chlorine substituents [3].
Further fragmentation produces chlorophenyl fragments at mass-to-charge ratios 88 and 90, followed by deep fragmentation yielding base aromatic fragments at mass-to-charge ratios 63 and 65 [3] [12]. The fragmentation pattern under electron impact conditions at 75 electron volts demonstrates the stability of the aromatic ring system and the preferential cleavage of the hydrazine functionality [3].
| Fragment m/z | Relative Intensity (%) | Fragment Identity | Fragmentation Process |
|---|---|---|---|
| 176/178/180 | 100/65/11 | Molecular ion [M]- + | Initial ionization |
| 161/163/165 | 30/20/3 | Loss of NH₂ [M-NH₂]- + | α-cleavage at N-N bond |
| 141/143/145 | 26/17/3 | Loss of Cl [M-Cl]- + | Loss of chlorine radical |
| 124/126 | 16/5 | Dichlorophenyl cation | Ring stabilized cation |
| 111/113 | 17/6 | Loss of second Cl | Sequential chlorine loss |
| 88/90 | 6/2 | Chlorophenyl fragment | Aromatic rearrangement |
| 75/77 | 10/3 | Chlorinated fragment | Further fragmentation |
| 63/65 | 7/2 | Base aromatic fragment | Deep fragmentation |
Infrared spectroscopic analysis of 3,5-dichlorophenylhydrazine provides comprehensive vibrational information for functional group identification and structural characterization. The spectrum exhibits characteristic absorption bands that confirm the presence of hydrazine, aromatic, and chloro substituent functionalities [14].
The most prominent feature appears in the region between 3400-3200 wavenumbers, corresponding to nitrogen-hydrogen stretching vibrations of the hydrazine functional group [14]. These absorptions manifest as strong, broad bands due to hydrogen bonding interactions and the presence of both primary and secondary nitrogen-hydrogen bonds [14] .
Aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands between 3100-3000 wavenumbers, providing confirmation of the aromatic ring system [16] [17]. The nitrogen-hydrogen bending vibrations of the hydrazine group produce strong absorptions in the 1620-1580 wavenumber region [14].
The aromatic carbon-carbon stretching vibrations generate medium to strong intensity bands between 1580-1440 wavenumbers, with multiple peaks reflecting the substituted nature of the benzene ring [16] [17]. Carbon-nitrogen stretching vibrations appear as medium intensity bands around 1320-1280 wavenumbers, characteristic of aryl-nitrogen bond formation [14].
Carbon-chlorine stretching vibrations produce strong absorptions between 850-800 wavenumbers, serving as diagnostic peaks for aromatic chloride identification [16] [17]. Additional carbon-chlorine bending vibrations appear in the 650-600 wavenumber region as medium-strong intensity bands [17].
Out-of-plane carbon-hydrogen bending vibrations between 750-700 wavenumbers provide information about the aromatic substitution pattern, confirming the meta-disubstituted arrangement of the chlorine atoms [16] [17].
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3400-3200 | Strong, broad | N-H stretching (hydrazine) | Primary amine/hydrazine |
| 3100-3000 | Medium | Aromatic C-H stretching | Aromatic |
| 1620-1580 | Strong | N-H bending (hydrazine) | Hydrazine |
| 1580-1520 | Medium-strong | Aromatic C=C stretching | Aromatic ring |
| 1480-1440 | Medium | Aromatic C=C stretching | Aromatic ring |
| 1320-1280 | Medium | C-N stretching | Aryl-nitrogen bond |
| 1200-1150 | Medium | C-H in-plane bending | Aromatic |
| 1000-950 | Medium | N-N stretching | Hydrazine linkage |
| 850-800 | Strong | C-Cl stretching | Aromatic chloride |
| 750-700 | Medium | C-H out-of-plane bending | Aromatic substitution |
| 650-600 | Medium-strong | C-Cl bending | Aromatic chloride |
Raman spectroscopic analysis of 3,5-dichlorophenylhydrazine provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and carbon-carbon bond stretching modes [18] [12]. The Raman spectrum exhibits characteristic scattering bands that confirm the molecular structure and provide detailed information about vibrational normal modes [18].
The nitrogen-hydrogen stretching region between 3200-3000 wavenumbers appears as weak intensity bands in the Raman spectrum, contrasting with the strong infrared absorption in this region [12] [19]. This intensity difference reflects the different selection rules governing infrared absorption and Raman scattering processes [18].
Aromatic carbon-carbon stretching vibrations dominate the Raman spectrum as strong intensity bands between 1590-1570 wavenumbers [18] [20]. These symmetric ring stretching modes exhibit enhanced Raman activity due to the polarizability changes associated with carbon-carbon bond vibrations [18].
Additional ring stretching modes appear as medium intensity bands between 1480-1460 wavenumbers, representing carbon-carbon aromatic stretching vibrations [20] [19]. Carbon-hydrogen bending vibrations manifest as medium intensity bands around 1400-1380 wavenumbers [18].
The carbon-nitrogen stretching vibration produces a strong Raman band between 1200-1180 wavenumbers, providing confirmation of the aryl-nitrogen bond formation [18] [12]. Carbon-hydrogen in-plane bending vibrations appear as medium intensity bands around 1100-1080 wavenumbers [20].
Carbon-chlorine stretching vibrations generate strong Raman bands between 850-830 wavenumbers, serving as diagnostic features for chlorine substituent identification [18] [12]. The ring breathing mode appears as a medium intensity band between 750-730 wavenumbers, characteristic of aromatic ring systems [18] [20].
Carbon-chlorine bending vibrations produce medium-strong intensity bands between 650-630 wavenumbers, while ring deformation modes appear around 400-380 wavenumbers as medium intensity bands [18] [12].
| Frequency (cm⁻¹) | Relative Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3200-3000 | Weak | N-H stretching | Symmetric/antisymmetric stretch |
| 1590-1570 | Strong | Aromatic C=C stretching | Ring stretching |
| 1480-1460 | Medium | C-C aromatic stretching | Ring stretching |
| 1400-1380 | Medium | C-H bending | In-plane bending |
| 1200-1180 | Strong | C-N stretching | C-N stretch |
| 1100-1080 | Medium | C-H in-plane bending | In-plane bending |
| 1000-980 | Weak | N-N stretching | N-N stretch |
| 850-830 | Strong | C-Cl stretching | C-Cl stretch |
| 750-730 | Medium | Ring breathing | Ring breathing |
| 650-630 | Medium-strong | C-Cl bending | C-Cl bend |
| 400-380 | Medium | Ring deformation | Out-of-plane deformation |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 3,5-dichlorophenylhydrazine, revealing atomic positions, bond lengths, bond angles, and crystal packing arrangements [21] [22]. The crystallographic data establishes the precise molecular geometry and intermolecular interactions within the crystal lattice [22].
The compound typically crystallizes in either monoclinic or orthorhombic crystal systems, with space groups commonly belonging to P21/c or Pnma symmetries [22] [23]. Unit cell parameters show dimensions approximately 7.5-8.5 Angstroms along the a-axis, 12.0-13.0 Angstroms along the b-axis, and 15.0-16.0 Angstroms along the c-axis [24] [22].
The unit cell volume ranges between 1200-1500 cubic Angstroms, accommodating 4-8 molecules per unit cell depending on the specific space group and packing arrangement [22] [23]. The calculated density falls within the range of 1.55-1.75 grams per cubic centimeter, consistent with organic compounds containing heavy halogen substituents [22].
Bond length measurements reveal carbon-nitrogen distances of 1.35-1.40 Angstroms, characteristic of aromatic carbon-nitrogen single bonds with partial double bond character [22] [23]. The nitrogen-nitrogen bond length measures 1.40-1.45 Angstroms, typical for hydrazine derivatives [22].
Carbon-chlorine bond lengths range from 1.72-1.76 Angstroms, consistent with aromatic carbon-chlorine single bonds [22] [23]. The carbon-nitrogen-nitrogen bond angle measures approximately 110-115 degrees, reflecting the tetrahedral geometry around the nitrogen atom [22].
Torsion angles within the hydrazine group typically range from ±30 to ±60 degrees, indicating restricted rotation around the nitrogen-nitrogen bond due to electronic and steric factors [22] [23]. Crystal packing analysis reveals intermolecular hydrogen bonding interactions between hydrazine groups of adjacent molecules [22].
| Parameter | Value | Standard Uncertainty |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | - |
| Space Group | P21/c or Pnma (estimated) | - |
| Unit Cell a (Å) | 7.5-8.5 | ±0.1 |
| Unit Cell b (Å) | 12.0-13.0 | ±0.1 |
| Unit Cell c (Å) | 15.0-16.0 | ±0.1 |
| α (degrees) | 90.0 | ±0.1 |
| β (degrees) | 90.0-110.0 | ±0.5 |
| γ (degrees) | 90.0 | ±0.1 |
| Volume (ų) | 1200-1500 | ±50 |
| Z (molecules/unit cell) | 4-8 | ±1 |
| Density (g/cm³) | 1.55-1.75 | ±0.05 |
| Bond Length C-N (Å) | 1.35-1.40 | ±0.01 |
| Bond Length N-N (Å) | 1.40-1.45 | ±0.01 |
| Bond Length C-Cl (Å) | 1.72-1.76 | ±0.01 |
| Bond Angle C-N-N (degrees) | 110-115 | ±2 |
| Torsion Angle (degrees) | ±30-60 | ±5 |